Euphorbin E
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Overview
Description
Euphorbin E is a hydrolyzable tannin dimer isolated from the leaves of Euphorbia hirta, a plant belonging to the Euphorbiaceae family . This compound is characterized by its highly oxidized structure, which includes two dehydrohexahydroxydiphenoyl groups and a dehydroeuphorbinoyl group . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Chemical Reactions Analysis
Euphorbin E undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include simpler phenolic compounds and other hydrolyzable tannins . This compound’s highly oxidized structure makes it a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress .
Scientific Research Applications
Euphorbin E has a wide range of scientific research applications:
Mechanism of Action
Euphorbin E exerts its effects through several mechanisms:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and nitric oxide synthase, thereby reducing inflammation.
Antimicrobial Activity: This compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Euphorbin E is similar to other hydrolyzable tannins such as euphorbin A and euphorbin B, which are also isolated from Euphorbia hirta . These compounds share similar chemical structures and biological activities but differ in the specific arrangement of their phenolic groups . This compound’s unique dehydroeuphorbinoyl group distinguishes it from other tannins and contributes to its potent biological activities .
Similar Compounds
- Euphorbin A
- Euphorbin B
- Geraniin
- Chebulagic acid
This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research.
Properties
CAS No. |
126239-93-8 |
---|---|
Molecular Formula |
C33H42O8 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
methyl (1S,2S,3aE,5S,6E,9R,11R,12E)-4,9-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-1,2,3,5,9,10,11,13a-octahydrocyclopenta[12]annulene-11-carboxylate |
InChI |
InChI=1S/C33H42O8/c1-19-14-15-33(6,7)28(39-22(4)34)18-25(32(37)38-8)20(2)16-26-27(29(19)40-23(5)35)17-21(3)30(26)41-31(36)24-12-10-9-11-13-24/h9-16,19,21,25-26,28,30H,17-18H2,1-8H3/b15-14+,20-16+,29-27+/t19-,21-,25+,26?,28+,30-/m0/s1 |
InChI Key |
BSEUVBISSZPVKT-VRCZBDOOSA-N |
Isomeric SMILES |
C[C@H]1C/C/2=C(/[C@H](/C=C/C([C@@H](C[C@H](/C(=C/C2[C@H]1OC(=O)C3=CC=CC=C3)/C)C(=O)OC)OC(=O)C)(C)C)C)\OC(=O)C |
Canonical SMILES |
CC1CC2=C(C(C=CC(C(CC(C(=CC2C1OC(=O)C3=CC=CC=C3)C)C(=O)OC)OC(=O)C)(C)C)C)OC(=O)C |
Origin of Product |
United States |
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